Product packaging for 1-(3,3,3-Trifluoropropyl)piperidin-4-ol(Cat. No.:)

1-(3,3,3-Trifluoropropyl)piperidin-4-ol

Cat. No.: B12996943
M. Wt: 197.20 g/mol
InChI Key: ZWHLKFAWLGQRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3,3-Trifluoropropyl)piperidin-4-ol ( 1342521-38-3) is a high-purity chemical building block offered with a guaranteed purity of 98% . This compound features a piperidine ring substituted with a hydroxy group at the 4-position and a 3,3,3-trifluoropropyl chain on the nitrogen atom. Its molecular formula is C8H14F3NO, and it has a molecular weight of 197.20 g/mol . The presence of both the hydroxyl group and the trifluoropropyl moiety makes this compound a versatile intermediate for medicinal chemistry and drug discovery research. The incorporation of fluorine atoms can significantly alter a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity, making this compound valuable for the synthesis of more complex, fluorinated target molecules . Please handle with care; this product is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheet (SDS) for detailed hazard information, which includes warnings that it is harmful if swallowed and causes skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14F3NO B12996943 1-(3,3,3-Trifluoropropyl)piperidin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14F3NO

Molecular Weight

197.20 g/mol

IUPAC Name

1-(3,3,3-trifluoropropyl)piperidin-4-ol

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)3-6-12-4-1-7(13)2-5-12/h7,13H,1-6H2

InChI Key

ZWHLKFAWLGQRGO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CCC(F)(F)F

Origin of Product

United States

N Alkylation of Piperidin 4 Ol:

A direct and efficient method involves the N-alkylation of commercially available piperidin-4-ol with a suitable 3,3,3-trifluoropropyl electrophile. This is a standard substitution reaction where the nucleophilic secondary amine of the piperidine (B6355638) ring attacks the electrophilic carbon of the trifluoropropyl group.

Reaction: Piperidin-4-ol + 3,3,3-Trifluoropropyl halide (or tosylate) → 1-(3,3,3-Trifluoropropyl)piperidin-4-ol

Reagents: A typical electrophile would be 1-bromo-3,3,3-trifluoropropane or 3,3,3-trifluoropropyl tosylate. The reaction is generally carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to neutralize the acid byproduct. A polar aprotic solvent like acetonitrile (B52724) or DMF is commonly used.

Reduction of 1 3,3,3 Trifluoropropyl Piperidin 4 One:

Strategies for the Construction of the Piperidin-4-ol Core

The piperidine (B6355638) ring is a prevalent nitrogen heterocycle found in numerous pharmaceuticals. rsc.org Consequently, a multitude of synthetic methods have been developed for its construction. The synthesis of the piperidin-4-ol scaffold, the central structural unit of the target compound, can be achieved through various strategic approaches, including creating the ring from acyclic precursors or modifying existing cyclic systems.

Ring-Closing Reactions and Cycloaddition Approaches

Ring-closing reactions are fundamental to the formation of heterocyclic systems like piperidine. These methods involve the intramolecular cyclization of a linear precursor containing the necessary atoms to form the ring. Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, also represent a powerful tool for constructing the piperidine core. numberanalytics.com

One-pot syntheses have been developed for piperidin-4-ols through a sequence involving gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This approach constitutes a highly flexible and diastereoselective [5+1] cycloaddition method. nih.gov Other notable ring-closing strategies to form the precursor, 4-piperidone, include the Dieckmann condensation of amino diesters, the Nazarov cyclization of vinyl propargyl alcohols, and the Petrenko-Kritschenko reaction, which is a double Mannich reaction. dtic.milresearchgate.netbeilstein-journals.org

Intermolecular cyclization, or annulation, provides another route. The aza-Diels-Alder reaction, a [4+2] cycloaddition, is a classic method for forming six-membered nitrogen heterocycles. dtic.milmdpi.comrsc.org More recent developments include tandem oxidation-cyclization-oxidation processes of unsaturated alcohols to yield 3-substituted 4-piperidinones. nih.gov

Table 1: Selected Ring-Closing and Cycloaddition Reactions for Piperidone/Piperidinol Synthesis

Reaction Name Description Key Features
Gold-Catalyzed Cyclization/Ferrier Rearrangement A one-pot sequence starting from N-homopropargyl amides to form piperidin-4-ols. nih.gov High modularity and excellent diastereoselectivity. nih.gov
Dieckmann Condensation Intramolecular cyclization of an amino-diester to form a β-keto ester, which is then converted to 4-piperidone. dtic.milresearchgate.net A common and effective method for synthesizing 4-piperidones. dtic.milresearchgate.net
Aza-Diels-Alder Reaction A [4+2] cycloaddition between an aza-diene and a dienophile to construct the piperidine ring. dtic.milmdpi.com A powerful tool for creating six-membered nitrogen heterocycles. numberanalytics.comdtic.mil
Tandem Oxidation-Cyclization A one-pot process where an unsaturated alcohol undergoes oxidation, cyclization, and further oxidation to give a 4-piperidone. nih.gov Efficiently produces substituted piperidinones. nih.gov

| Corey–Chaykovsky Ring-Closing | An intramolecular reaction of sulfonium (B1226848) salts derived from β-enaminoesters to form piperidine derivatives. rsc.org | Generates multiple new stereogenic centers with high diastereoselectivity. rsc.org |

Reduction of Piperidinones and Related Precursors

The most direct route to piperidin-4-ol is through the reduction of the corresponding 4-piperidinone. This transformation can be achieved using a variety of reducing agents, with the choice of agent often influencing the stereochemical outcome. Common reducing agents include sodium borohydride and catecholborane. nih.govdtic.mil

An alternative and highly efficient pathway to the piperidine skeleton involves the hydrogenation of pyridine (B92270) derivatives. liv.ac.uk Quaternary pyridinium (B92312) salts, in particular, can be reduced to piperidines via rhodium-catalyzed transfer hydrogenation, using formic acid and triethylamine (B128534) as the hydrogen source. liv.ac.ukdicp.ac.cnresearchgate.net This method is notable for its mild reaction conditions and high chemoselectivity. liv.ac.uk Depending on the substitution pattern on the pyridinium ring, this technique can yield fully saturated piperidines or partially reduced tetrahydropyridines. liv.ac.uk Other methods include catalytic hydrogenation over heterogeneous catalysts like Raney Ni, PtO₂, or Rh/C, and electrocatalytic hydrogenation. dtic.milnih.govorganic-chemistry.org

Table 2: Comparison of Reduction Methods for Piperidine Synthesis

Precursor Method Reagents/Catalyst Key Features
4-Piperidinone Carbonyl Reduction Sodium Borohydride, Catecholborane nih.govdtic.mil Direct conversion to piperidin-4-ol; stereoselectivity can be controlled. nih.gov
Pyridinium Salt Transfer Hydrogenation [Cp*RhCl₂]₂ / KI, HCOOH-Et₃N liv.ac.uk Mild conditions, high efficiency, and chemoselective. liv.ac.uk
Pyridine Catalytic Hydrogenation H₂, Heterogeneous catalysts (e.g., Rh/C) organic-chemistry.org A fundamental method, though sometimes requires harsh conditions. dtic.mil
Pyridine N-oxide Transfer Hydrogenation Ammonium (B1175870) formate, Pd/C organic-chemistry.org Avoids strong acids and harsh reagents. organic-chemistry.org

Stereoselective Introduction of the Hydroxyl Group

Controlling the stereochemistry at the C-4 position is crucial when synthesizing chiral piperidin-4-ol derivatives. This can be accomplished either by employing a stereoselective reduction of a prochiral 4-piperidinone or by using a chiral starting material in a ring-formation reaction that sets the desired stereochemistry.

Stereodivergent synthesis allows for the selective formation of either the cis or trans isomer from the same precursor. For example, the reduction of 3-substituted 4-piperidinones with L-Selectride yields the cis-3,4-disubstituted piperidine, while using an aluminum-based reducing agent like Al-isopropoxydiisobutylalane produces the trans product with high diastereomeric ratios. nih.gov Asymmetric hydrogenation, using chiral catalysts such as those based on rhodium, can also achieve high enantioselectivity. rsc.org Furthermore, biocatalytic resolutions offer an alternative strategy to separate enantiomers from a racemic mixture. rsc.org

Another advanced strategy involves a diastereoselective synthesis starting from chiral β-enaminoesters, which proceeds through chiral zwitterionic bicyclic lactam intermediates to produce 2-substituted-4-hydroxy piperidines with excellent control over the stereochemistry. rsc.org

Introduction of the 3,3,3-Trifluoropropyl Moiety

Once the piperidin-4-ol core is synthesized, the final step is the introduction of the 3,3,3-trifluoropropyl group. This can be done by direct alkylation of the piperidine nitrogen or by incorporating a building block that already contains the fluorinated chain into the synthesis of the ring itself.

N-Alkylation with Trifluoropropylating Reagents

N-alkylation is a common method for derivatizing secondary amines like piperidin-4-ol. The reaction typically involves treating the amine with a suitable alkylating agent, such as an alkyl halide or tosylate, in the presence of a base. For the synthesis of the target compound, a reagent such as 3,3,3-trifluoropropyl bromide or 3,3,3-trifluoropropyl tosylate would be used.

The efficiency of such alkylations can sometimes be hampered by incomplete reactions. reddit.com To improve yields, a catalytic amount of potassium iodide can be added to the reaction mixture, which facilitates the reaction by in-situ formation of the more reactive alkyl iodide. reddit.com Modern approaches to N-alkylation also include the "borrowing hydrogen" methodology, which uses alcohols as alkylating agents catalyzed by transition metal complexes (e.g., ruthenium or manganese), generating water as the only byproduct. organic-chemistry.orgrsc.org This offers a more atom-economical and environmentally friendly alternative to traditional methods using alkyl halides. rsc.org

Incorporation of Fluorine-Containing Building Blocks

An alternative and powerful strategy involves using a starting material that already contains the desired fluorinated side chain. This approach avoids potential difficulties with the final N-alkylation step and can be highly efficient. For example, a synthetic route can be designed around the reductive amination of a dialdehyde (B1249045) intermediate with a fluorinated amine, such as 3,3,3-trifluoropropylamine (B1329503). researchgate.net

This building block approach is increasingly utilized in medicinal chemistry for the synthesis of complex fluorinated molecules. nih.gov The synthesis begins with a suitable precursor, which is then elaborated to form the piperidine ring. For instance, a stereocontrolled synthesis of fluorine-containing piperidines has been developed from cyclic diols, which undergo oxidative ring-opening to a dialdehyde, followed by a double reductive amination and ring closure with a fluoroalkylamine. researchgate.net This method highlights the versatility of using pre-functionalized building blocks to access structurally intricate heterocyclic derivatives. researchgate.net

Mechanistic Considerations in Trifluoromethylation Reactions

The introduction of a trifluoromethyl (CF3) group into a molecule can significantly alter its biological properties. The synthesis of α-trifluoromethyl piperidines often proceeds from tetrahydropyridine (B1245486) precursors through a multi-step sequence. nih.gov A common pathway involves the oxidation of the tetrahydropyridine derivative to form a pyridinium cation, followed by a nucleophilic trifluoromethylation step, and concluded with hydrogenation to yield the saturated piperidine ring. nih.gov

Controlled experiments indicate that the key trifluoromethylation step likely follows a nucleophilic trifluoromethylation mechanism. nih.gov This process involves the attack of a trifluoromethyl nucleophile (such as the trifluoromethyl anion or a stabilized equivalent) onto the electrophilic carbon of the pyridinium intermediate. The reaction's regioselectivity is often governed by steric hindrance, with the trifluoromethyl group adding to the less hindered side of the pyridinium ring, leading to moderate-to-high regioselectivity. nih.gov

Diastereoselective and Enantioselective Synthesis of this compound

The creation of piperidines with multiple stereocenters, such as substituted piperidin-4-ols, in a stereochemically defined manner is a central challenge in organic synthesis. nih.gov The development of diastereoselective and enantioselective methods is crucial for accessing single, optically pure isomers, which is often a prerequisite for therapeutic applications. Current advanced strategies frequently rely on lengthy reaction sequences or the use of chiral starting materials. nih.gov These methods can be broadly categorized into chiral pool approaches, asymmetric catalysis, and auxiliary-controlled methodologies.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.govresearchgate.net This strategy incorporates an existing stereocenter from the chiral pool into the final molecule, thereby establishing its absolute stereochemistry.

One such approach involves a scalable, chiral-pool synthesis of an orthogonally protected piperidine tricarboxylic acid diester. acs.org This method begins with a formal [4+2] cyclization between choro-homoserine and acetylene (B1199291) dicarboxylate, followed by a diastereoselective reduction and subsequent transformations to yield a single enantio- and diastereomer of the piperidine intermediate. acs.org Another example exploits the inherent stereochemistry of carbohydrates like 2-deoxy-D-ribose to construct the chiral piperidine framework. figshare.com These strategies are powerful because they transfer the chirality of the starting material to the target product, though they can sometimes be limited by the availability of appropriately functionalized chiral precursors. nih.gov

Asymmetric Catalysis in Piperidinol Synthesis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. This approach is highly efficient and atom-economical. A variety of catalytic systems have been developed for the synthesis of chiral piperidines.

Rhodium-catalyzed asymmetric reactions have proven particularly effective. One key method is the asymmetric reductive Heck reaction, which couples arylboronic acids with pyridine derivatives to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. researchgate.netscilit.com This process typically involves the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction step to furnish the enantioenriched piperidine. researchgate.netscilit.com

Biocatalysis, which uses enzymes to perform chemical transformations, offers another powerful route. Chemo-enzymatic methods can achieve the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemical control. researchgate.net For instance, a highly enantioselective transamination can convert an achiral precursor into an optically pure enamine or imine intermediate (ee >99%), which is then reduced diastereoselectively to yield piperidines with three defined chirality centers. nih.gov This reduction can be achieved using either platinum(0)-catalyzed flow hydrogenation or an enzymatic imine reduction. nih.gov

Below is a table summarizing various asymmetric catalytic approaches for piperidine synthesis.

Catalyst TypeReactionKey FeaturesRelevant Intermediates
Rhodium (Rh) Asymmetric Reductive Heck / CarbometalationHigh yield and enantioselectivity for 3-substituted piperidines. researchgate.netscilit.comPhenyl pyridine-1(2H)-carboxylate, Arylboronic acids researchgate.netscilit.com
Biocatalyst (Transaminase / Imine Reductase) Enantioselective Transamination / Diastereoselective ReductionAccess to piperidines with multiple stereocenters from achiral precursors; high enantiomeric excess (>99% ee). nih.govDiketoesters, Enamines, Imines nih.gov
Biocatalyst (Ene-reductase) Chemo-enzymatic DearomatizationAsymmetric reduction of activated dihydropyridiniums. researchgate.netActivated Pyridines, Dihydropyridiniums researchgate.net
β-Cyclodextrin / Oxazaborolidine Asymmetric ReductionKey step involves the asymmetric reduction of α-azido aryl ketones to the corresponding alcohols. cdnsciencepub.comα-Azido aryl ketones cdnsciencepub.com

Auxiliary-Controlled Methodologies

Auxiliary-controlled synthesis involves temporarily attaching a chiral auxiliary to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary enforces a specific reaction trajectory through steric hindrance or chelation control, leading to high diastereoselectivity. researchgate.netsantiago-lab.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. researchgate.net

A prominent example is the use of carbohydrate-based auxiliaries. D-arabinopyranosylamine, for instance, can be used as a stereodifferentiating auxiliary in a domino Mannich–Michael reaction with Danishefsky's diene to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.netcdnsciencepub.com Subsequent stereocontrolled modifications and removal of the auxiliary provide access to enantiomerically pure piperidine derivatives. researchgate.net

Another powerful class of auxiliaries is based on chiral oxazolidinones, famously known as Evans auxiliaries. nih.govwikipedia.org While widely used for asymmetric aldol (B89426) reactions and alkylations, the principles can be extended to heterocyclic synthesis. researchgate.netrsc.org Phenylglycinol-derived oxazolopiperidone lactams serve as exceptionally versatile chiral intermediates. researchgate.net These lactams are prepared by cyclocondensation of a chiral amino alcohol with a δ-oxo acid derivative and allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net The rigid bicyclic structure of the lactam effectively shields one face of the molecule, directing electrophilic attack or nucleophilic addition to the opposite face, thus ensuring high stereocontrol.

The table below outlines examples of chiral auxiliaries used in piperidine synthesis.

Chiral Auxiliary TypeControlling ReactionKey Features
Carbohydrate Auxiliaries (e.g., D-arabinopyranosylamine) Domino Mannich–Michael ReactionEmploys a renewable chiral source; provides high diastereoselectivity in the formation of dehydropiperidinones. researchgate.netcdnsciencepub.com
Oxazolopiperidone Lactams Cyclocondensation / Alkylation / ReductionVersatile building blocks that allow for regio- and stereocontrolled introduction of various substituents onto the piperidine ring. researchgate.net
Pyrrolidine-based Auxiliaries Nucleophilic addition to N-acyliminium ionsEnables asymmetric synthesis of 2-substituted piperidines. scilit.com
Evans Oxazolidinones Asymmetric Alkylation / Aldol ReactionsProvides a strong bias for enolate diastereoface selection through chelation and steric hindrance. researchgate.netsantiago-lab.com

Comprehensive Spectroscopic Characterization for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms in 1-(3,3,3-Trifluoropropyl)piperidin-4-ol.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide the foundational data for the structural assignment.

¹H NMR Spectroscopy : The ¹H NMR spectrum would be expected to show distinct signals for the protons of the piperidine (B6355638) ring and the trifluoropropyl group. The protons on the piperidine ring would likely appear as complex multiplets due to spin-spin coupling. The chemical shifts of the protons adjacent to the nitrogen and the oxygen would be influenced by these heteroatoms. For instance, in simple piperidine, protons alpha to the nitrogen typically resonate around 2.8 ppm. nih.govchemicalbook.com The presence of the electron-withdrawing trifluoropropyl group would be expected to shift these signals downfield. The protons of the trifluoropropyl group would exhibit characteristic splitting patterns due to coupling with the adjacent methylene (B1212753) group and the fluorine atoms.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon atom attached to the hydroxyl group (C4) would appear in the range of 60-70 ppm, similar to other 4-hydroxypiperidine (B117109) derivatives. nih.gov The carbons adjacent to the nitrogen (C2 and C6) would also have characteristic chemical shifts. The trifluoromethyl group (CF₃) would significantly shield the attached carbon, causing it to appear at a lower chemical shift, while the adjacent methylene carbons would also be influenced. DFT calculations are often employed to predict and help assign ¹³C NMR chemical shifts in complex molecules. rsc.org

¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR spectroscopy is crucial for its characterization. rsc.org The three fluorine atoms of the trifluoromethyl group are chemically equivalent and would be expected to produce a single signal, likely a triplet due to coupling with the adjacent methylene protons. The chemical shift of this signal would be characteristic of a CF₃ group attached to a propyl chain. For example, in related trifluoropropyl compounds, the ¹⁹F NMR signal for the CF₃ group appears around -73 to -75 ppm relative to a standard like CFCl₃. rsc.org

A hypothetical data table for the expected 1D NMR chemical shifts is presented below.

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) ¹⁹F Chemical Shift (ppm, predicted)
H2/H6~2.8 - 3.2 (m)~50 - 55-
H3/H5~1.6 - 2.0 (m)~30 - 35-
H4~3.6 - 4.0 (m)~65 - 70-
H1'~2.5 - 2.9 (t)~45 - 50-
H2'~2.2 - 2.6 (m)~30 - 35 (q)-
OHVariable--
CF₃-~125 (q, ¹JCF ≈ 275 Hz)~ -74 (t)

Note: This table is predictive and based on general values for similar structures. Actual experimental values are required for definitive assignment.

2D NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and stereochemistry of the molecule. mdpi.com

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons, allowing for the tracing of the proton network within the piperidine ring and the propyl chain. nist.gov

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded protons and carbons, enabling the definitive assignment of the carbon signals based on the already assigned proton signals. reading.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across the molecule, for instance, linking the trifluoropropyl group to the nitrogen of the piperidine ring. nist.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : A NOESY spectrum reveals through-space interactions between protons. This is particularly important for determining the stereochemistry of the piperidin-4-ol ring, such as the relative orientation (axial or equatorial) of the hydroxyl group. The conformations of piperidine rings have been extensively studied using NMR. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-H, C-N, and C-F bonds.

Functional Group Expected Absorption Range (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
C-H (aliphatic)2850-3000
C-N (amine)1020-1250
C-F (trifluoromethyl)1000-1400 (strong, multiple bands)

Note: This table is based on typical IR absorption frequencies. Specific values for the title compound are not available.

The presence of a broad band in the 3200-3600 cm⁻¹ region would confirm the hydroxyl group. The strong absorptions in the 1000-1400 cm⁻¹ range would be indicative of the C-F stretching vibrations of the trifluoromethyl group. IR spectra of related piperidine nih.gov and trifluoropropyl researchgate.net compounds support these expected ranges.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula of the compound. For this compound (C₈H₁₄F₃NO), the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy of a few parts per million (ppm). This technique is essential for confirming the identity of a newly synthesized compound. researchgate.net

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. If a suitable crystal of this compound could be obtained, this technique would provide precise bond lengths, bond angles, and torsional angles. It would definitively establish the chair conformation of the piperidine ring and the orientation of the hydroxyl and trifluoropropyl substituents. The crystal structures of numerous piperidine derivatives have been reported, often showing the piperidine ring in a chair conformation. rsc.orgresearchgate.net

Conformational Analysis and Stereochemical Impact of the Trifluoropropyl Group

Conformational Preferences of the Piperidine (B6355638) Ring in 1-(3,3,3-Trifluoropropyl)piperidin-4-ol

The saturated six-membered piperidine ring is not planar and adopts several non-planar conformations to alleviate angle and torsional strain. The stability of these conformations is significantly influenced by the nature and orientation of its substituents.

Like cyclohexane (B81311), the piperidine ring can exist in three principal conformations: the chair, the boat, and the twist-boat (or skew-boat).

Chair Conformation: The chair form is the most stable conformation for most piperidine derivatives. iupac.org It is characterized by having all adjacent hydrogens or substituents in a staggered arrangement, which minimizes torsional strain, and near-ideal tetrahedral bond angles. libretexts.org The chair conformation of piperidine has a D3d symmetry group, assuming no distortion from substituents. iupac.org

Boat Conformation: The boat form is a higher-energy, less stable conformation. iupac.org Its instability arises from two main factors: torsional strain from four eclipsed hydrogen pairs and steric strain from the close proximity of the "flagpole" hydrogens at the 1 and 4 positions. libretexts.org

Twist-Boat Conformation: The twist-boat conformation is an intermediate form between two boat conformations. iupac.org It is more stable than the true boat form because twisting the ring alleviates some of the torsional and flagpole steric strain. libretexts.org However, it remains a high-energy conformation relative to the chair.

The interconversion between the two equivalent chair forms of a piperidine ring proceeds through a series of these higher-energy intermediates, with the twist-boat acting as a key transition state. idc-online.com

Table 1: Representative Energy Differences for Cyclohexane Conformations This table provides illustrative energy values for the parent cyclohexane ring, which serves as a foundational model for the piperidine ring in this compound. The relative energies will be modified by the heteroatom and substituents in the specific molecule.

ConformationRelative Energy (kcal/mol)StabilityKey Strain Feature
Chair0Most StableMinimal strain
Twist-Boat5.5UnstableTorsional and steric strain
Boat6.9Highly UnstableEclipsing and flagpole steric strain

In this compound, the substituents at the N-1 and C-4 positions dictate the conformational equilibrium of the piperidine ring.

4-Hydroxyl Group: Substituents on a piperidine ring are generally more stable in the equatorial position to avoid steric clashes with other axial atoms, known as 1,3-diaxial interactions. Consequently, the hydroxyl group at the C-4 position will strongly prefer an equatorial orientation. This preference effectively "locks" the ring in a specific chair conformation where the -OH group is equatorial.

1-(3,3,3-Trifluoropropyl) Group: The N-substituent also has a conformational preference. The bulky 3,3,3-trifluoropropyl group will preferentially occupy the equatorial position at the nitrogen atom to minimize steric hindrance with the axial hydrogens at C-2 and C-6. The combination of a 4-equatorial hydroxyl group and a 1-equatorial trifluoropropyl group results in a strong preference for a single, well-defined chair conformation. The electron-withdrawing nature of the trifluoropropyl group can also reduce the basicity of the piperidine nitrogen. nih.gov

Stereoelectronic Effects in Fluorinated Piperidines

The introduction of fluorine atoms creates profound stereoelectronic effects that can stabilize conformations that might otherwise be considered unfavorable based on sterics alone. nih.gov These effects arise from orbital interactions between bonding or non-bonding electrons and adjacent anti-bonding orbitals.

The anomeric effect describes the tendency of a heteroatomic substituent adjacent to a ring heteroatom to favor the axial position, a phenomenon driven by stabilizing orbital interactions. wikipedia.orgrsc.org In the context of this compound, a "generalized" anomeric effect can be considered. This involves hyperconjugation between the nitrogen atom's lone pair of electrons (nN) and the anti-bonding orbital (σ) of the adjacent C-C bond in the trifluoropropyl substituent (nN → σC-C).

For this interaction to be maximal, the nitrogen lone pair must be oriented anti-periplanar (at 180°) to the C-C bond of the propyl group. ic.ac.uk The presence of the highly electronegative CF3 group makes the C-C bond a better electron acceptor, potentially strengthening this stabilizing interaction. wikipedia.org This stereoelectronic preference influences the rotational conformation around the N-C bond of the substituent.

The gauche effect is a stereochemical phenomenon where a conformation with adjacent substituents at a 60° dihedral angle (gauche) is more stable than the anti conformation (180°), contrary to what steric repulsion would suggest. wikipedia.org This effect is particularly prominent in fluorinated molecules like 1,2-difluoroethane. wikipedia.org

Conformational Isomerism and Energy Barriers

The primary conformational isomerism in this compound is the chair-chair ring inversion. However, due to the strong equatorial preference of both the 4-hydroxyl and the 1-trifluoropropyl groups, the energy barrier to ring inversion is expected to be significantly high.

The process of converting from one chair form to another (where all axial groups become equatorial and vice versa) requires passing through the high-energy twist-boat and boat intermediates. idc-online.com The activation energy for this process in unsubstituted cyclohexane is approximately 10-11 kcal/mol. For this compound, the alternative chair conformation would place both the large N-substituent and the 4-hydroxyl group in sterically hindered axial positions. The energetic penalty for this conformation is so large that, for practical purposes, the molecule is conformationally locked. The energy barrier for the forward reaction (from the stable di-equatorial conformer to the unstable di-axial one) would be substantially higher than that of simple piperidine, effectively preventing ring inversion under normal conditions.

Intermolecular Interactions Influencing Conformation in Different States

The conformation of this compound in condensed phases is significantly governed by a network of intermolecular interactions. The nature and strength of these interactions dictate the molecular packing in the solid state and the predominant conformational ensembles in solution. The key functionalities responsible for these interactions are the hydroxyl (-OH) group, the piperidine ring's tertiary amine nitrogen, and the highly polarized trifluoropropyl group.

In the solid state, the molecular conformation is locked into a low-energy state that maximizes favorable intermolecular contacts within the crystal lattice. The primary and most dominant of these is classical hydrogen bonding. The hydroxyl group at the C4 position of the piperidine ring is a potent hydrogen bond donor, while the lone pair on the tertiary amine nitrogen acts as a hydrogen bond acceptor. This donor-acceptor capability facilitates the formation of extensive hydrogen-bonding networks, which are principal determinants of the solid-state architecture.

In solution, the conformational landscape becomes more dynamic. The predominant conformation is influenced by the polarity of the solvent. unt.edu In polar, protic solvents, the solvent molecules can compete for hydrogen bonding sites with the solute molecules. For instance, solvent molecules can form hydrogen bonds with both the hydroxyl group and the piperidine nitrogen, potentially disrupting the intermolecular hydrogen bonds observed in the solid state and allowing for a different conformational preference.

Conversely, in nonpolar solvents, intramolecular hydrogen bonding between the 4-hydroxyl group and the piperidine nitrogen may become more favorable, influencing the equilibrium between axial and equatorial conformers of the piperidinol ring. The solvation of the trifluoropropyl group also plays a role; the interaction between the -CF₃ dipole and the solvent environment can affect the rotational freedom of the side chain and its preferred orientation relative to the piperidine scaffold. nih.gov

The interplay of these various intermolecular forces in different states is summarized below.

Table 1: Key Intermolecular Interactions for this compound

Interaction TypeParticipating GroupsPredominant StateConformation Influence
Hydrogen Bonding (Strong) Donor: 4-OHAcceptor: Piperidine NSolid-State, SolutionDictates crystal packing; influences axial/equatorial equilibrium of the -OH group.
Dipole-Dipole Interactions Trifluoropropyl group (-CF₃)Solid-State, SolutionAffects the orientation of the side chain relative to the piperidine ring.
Non-Conventional H-Bonding C-H···F-CSolid-StateContributes to lattice stabilization and molecular packing.

Table 2: Computed Molecular Properties Influencing Intermolecular Interactions

PropertyValueSignificance
Hydrogen Bond Donor Count 2Indicates the molecule can donate two hydrogen bonds (from -OH and N-H if protonated). nih.gov
Hydrogen Bond Acceptor Count 5Represents the number of sites that can accept hydrogen bonds (N and O atoms). nih.gov
Rotatable Bond Count 2Relates to the conformational flexibility of the trifluoropropyl side chain. nih.gov

Investigation of Structure Reactivity Relationships and Electronic Properties of 1 3,3,3 Trifluoropropyl Piperidin 4 Ol

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In the case of 1-(3,3,3-trifluoropropyl)piperidin-4-ol, the presence of the trifluoropropyl group imparts unique characteristics to the piperidine (B6355638) scaffold, influencing its reactivity and electronic landscape. This section explores these structure-reactivity relationships in detail.

Computational and Theoretical Studies on 1 3,3,3 Trifluoropropyl Piperidin 4 Ol

Chemical Transformations and Advanced Derivatizations

Reactions at the Piperidine (B6355638) Nitrogen (N-substitution, oxidation)

The secondary amine of the piperidine ring is a key site for functionalization, readily undergoing N-substitution and oxidation reactions.

N-Substitution:

N-alkylation and N-acylation are common strategies to introduce diverse substituents at the piperidine nitrogen. These reactions are typically straightforward and proceed with high yields.

N-Alkylation: The nitrogen can be alkylated using various alkyl halides. The reaction generally proceeds by nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide. To favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, the reaction is often carried out with a slight excess of the piperidine derivative and slow addition of the alkylating agent. organic-chemistry.org The choice of base and solvent is crucial for optimizing the reaction conditions. Common bases include potassium carbonate or triethylamine (B128534), and solvents like acetonitrile (B52724) or dimethylformamide (DMF) are frequently used. organic-chemistry.org

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acyl chlorides or acid anhydrides. This reaction is often performed in the presence of a base, such as triethylamine or pyridine (B92270), to neutralize the hydrogen chloride or carboxylic acid byproduct. nih.gov N-acylation is a key step in the synthesis of various amide-containing bioactive molecules. For instance, the acylation of piperidine derivatives is a crucial step in the synthesis of potent enzyme inhibitors. nih.gov

N-Oxidation:

The nitrogen atom of the piperidine ring can be oxidized to form N-oxides. Biological systems are known to metabolize piperidine derivatives through N-oxidation, yielding products such as N-hydroxypiperidine and the corresponding cyclic nitrone, 2,3,4,5-tetrahydropyridine-1-oxide. While this is a biological transformation, similar oxidations can be achieved in the laboratory using appropriate oxidizing agents.

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, Base (e.g., K2CO3, Et3N), Solvent (e.g., ACN, DMF)N-Alkyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol
N-AcylationAcyl chloride or Anhydride (B1165640), Base (e.g., Et3N, Pyridine)N-Acyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol
N-OxidationOxidizing agent (e.g., m-CPBA, H2O2)1-(3,3,3-Trifluoropropyl)piperidin-4-ol N-oxide

Transformations of the Hydroxyl Group (e.g., esterification, etherification, oxidation)

The hydroxyl group at the C-4 position of the piperidine ring offers another avenue for structural modification, including esterification, etherification, and oxidation.

Esterification and Etherification:

The hydroxyl group can be readily converted into esters and ethers. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid catalyst or a coupling agent. Etherification can be carried out under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Oxidation:

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(3,3,3-trifluoropropyl)piperidin-4-one. Several mild and selective oxidation methods are available to achieve this transformation without affecting other functional groups in the molecule.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base like triethylamine. organic-chemistry.orgwikipedia.orgadichemistry.comtcichemicals.com The Swern oxidation is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgwikipedia.orgsigmaaldrich.comorganic-chemistry.orgorganic-chemistry.org The reaction is typically carried out in chlorinated solvents at room temperature and offers the advantage of a simple workup. wikipedia.orgorganic-chemistry.org

Reaction TypeReagents and ConditionsProduct Type
EsterificationCarboxylic acid/derivative, Acid catalyst or Coupling agent1-(3,3,3-Trifluoropropyl)piperidin-4-yl ester
EtherificationBase (e.g., NaH), Alkyl halide4-Alkoxy-1-(3,3,3-trifluoropropyl)piperidine
Oxidation (Swern)DMSO, Oxalyl chloride, Triethylamine, -78 °C1-(3,3,3-Trifluoropropyl)piperidin-4-one
Oxidation (DMP)Dess-Martin Periodinane, CH2Cl2, Room temperature1-(3,3,3-Trifluoropropyl)piperidin-4-one

Modifications of the Trifluoropropyl Chain

The trifluoromethyl (CF3) group is known for its high stability and its ability to significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. acs.org Direct chemical modification of the highly stable trifluoromethyl group is challenging. However, reactions can be envisioned on the propyl chain, although these are less common. The introduction of the trifluoromethyl group itself into organic molecules is a significant area of research in medicinal chemistry. acs.org The presence of the CF3 group in this compound is a key feature that makes it an attractive building block for drug discovery.

Exploration of the Compound as a Synthetic Intermediate for Complex Molecules

Piperidine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and natural products. mdpi.com The unique combination of a piperidine ring, a hydroxyl group, and a trifluoropropyl substituent makes this compound a valuable intermediate for the synthesis of complex, biologically active molecules.

The strategic placement of fluorine atoms or trifluoromethyl groups can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. acs.org For instance, fluorinated piperidine derivatives have been investigated as inhibitors of anaplastic lymphoma kinase (ALK), where the stereochemistry of the substituents on the piperidine ring plays a crucial role in their biological activity. nih.gov

Furthermore, piperidine-containing compounds are central to the development of drugs targeting the central nervous system. For example, derivatives of 4-(trifluoromethyl)piperidine (B1330362) have been utilized in the synthesis of dopamine (B1211576) D3 receptor antagonists. The trifluoromethyl group in these compounds often contributes to improved pharmacokinetic profiles.

The versatility of the functional groups in this compound allows for its incorporation into a variety of complex scaffolds. The hydroxyl group can be used as a handle for further derivatization or as a key pharmacophoric feature. The piperidine nitrogen can be functionalized to introduce different side chains or to link the piperidine core to other molecular fragments. This adaptability makes it a valuable building block in fragment-based drug design and lead optimization campaigns. nih.gov For example, piperidine-based scaffolds have been used to develop inhibitors of the NLRP3 inflammasome, a target for various inflammatory diseases.

Conclusion and Future Research Perspectives

Summary of Current Understanding in 1-(3,3,3-Trifluoropropyl)piperidin-4-ol Research

This compound is a fluorinated heterocyclic compound that has garnered attention as a potential building block in medicinal chemistry and materials science. The presence of the trifluoropropyl group at the nitrogen atom of the piperidine (B6355638) ring significantly influences the molecule's lipophilicity, basicity, and metabolic stability. Research into this compound primarily focuses on its synthesis and its potential to be incorporated into larger, more complex molecules with desirable pharmacological or material properties. While specific, in-depth studies on this exact molecule are not extensively documented in publicly available literature, its structural motifs are common in medicinal chemistry, suggesting its utility in the development of novel therapeutic agents.

Identified Gaps and Challenges in Synthetic Methodology

The synthesis of this compound can be approached through several established synthetic strategies for N-alkylation of piperidines. However, specific, high-yield, and scalable synthetic protocols for this particular compound are not widely published. The primary challenges lie in the efficient and cost-effective introduction of the 3,3,3-trifluoropropyl group.

Two main synthetic pathways are generally considered for the preparation of this and similar compounds:

N-Alkylation of Piperidin-4-ol: This is a direct approach involving the reaction of piperidin-4-ol with a suitable 3,3,3-trifluoropropyl electrophile, such as 3,3,3-trifluoropropyl halide or tosylate. The reaction is typically carried out in the presence of a base to neutralize the acid formed. Challenges in this method include the potential for over-alkylation and the need for a reactive yet stable trifluoropropylating agent.

Reductive Amination: This two-step, one-pot method involves the reaction of piperidin-4-one with 3,3,3-trifluoropropylamine (B1329503) to form an intermediate iminium ion, which is then reduced in situ to the desired product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. odu.edu This method can be highly efficient but requires the availability of the corresponding trifluoropropylamine.

A significant gap in the current literature is the lack of detailed, optimized, and scalable procedures specifically for the synthesis of this compound. Further research is needed to establish robust and economical synthetic routes to make this compound more accessible for broader research applications.

Directions for Advanced Conformational and Reactivity Studies

The conformational and reactivity profile of this compound is crucial for understanding its potential as a molecular building block.

Reactivity Studies: The reactivity of this compound is centered around the secondary alcohol and the tertiary amine functionalities.

Reactions at the Hydroxyl Group: The hydroxyl group can undergo a variety of reactions, including oxidation to the corresponding ketone (1-(3,3,3-trifluoropropyl)piperidin-4-one), esterification, and etherification. These transformations allow for the introduction of diverse functional groups, expanding the utility of this building block.

Reactions at the Nitrogen Atom: While the nitrogen atom is already substituted, its basicity and nucleophilicity are influenced by the electron-withdrawing trifluoromethyl group. Understanding its pKa value is essential for predicting its behavior in different chemical environments.

Systematic studies on the reactivity of this compound with a range of electrophiles and nucleophiles are needed to fully map its chemical space and facilitate its use in complex molecule synthesis.

Potential as a Molecular Building Block for Future Chemical Research

The unique combination of a piperidin-4-ol core and a trifluoropropyl substituent makes this compound a promising building block for various areas of chemical research, particularly in drug discovery.

The piperidine moiety is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. The introduction of fluorine, and specifically a trifluoromethyl group, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

This building block can be utilized in the synthesis of a wide range of more complex molecules, including:

Active Pharmaceutical Ingredients (APIs): By modifying the hydroxyl group or using the piperidine nitrogen as a basic center, this compound can be incorporated into novel scaffolds targeting various biological receptors and enzymes.

Molecular Probes and Ligands: The trifluoromethyl group can serve as a useful tag for ¹⁹F NMR studies, allowing for the investigation of protein-ligand interactions.

The table below summarizes the key properties and potential applications of this building block.

Property/ApplicationDescription
Core Scaffold Piperidin-4-ol
Key Substituent 3,3,3-Trifluoropropyl
Potential Synthetic Routes N-Alkylation, Reductive Amination
Key Reactive Sites Secondary Alcohol, Tertiary Amine
Potential Applications Medicinal Chemistry, Materials Science, ¹⁹F NMR Probes

Further research into the synthesis and reactivity of this compound is warranted to unlock its full potential as a versatile tool for chemical innovation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.